molecular formula C18H14N4 B2813393 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 32016-25-4

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2813393
CAS No.: 32016-25-4
M. Wt: 286.338
InChI Key: BCEDTUZUUXMOKL-UHFFFAOYSA-N
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Description

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring, with phenyl groups attached at the 3 and 6 positions. It has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties .

Scientific Research Applications

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Future Directions

Given the pharmaceutical importance of pyrazolo[1,5-a]pyrimidine derivatives, synthetic chemists have devoted serious efforts to the synthesis of these compounds . Future research may focus on exploring the therapeutic potential of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine and related compounds, particularly in the treatment of various diseases such as cancer and bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves a two-step process. Initially, 3-aminopyrazoles are prepared by reacting enaminonitriles with hydrazine hydrate. These aminopyrazoles are then reacted with formylated acetophenones under reflux conditions at approximately 60°C in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media. This reaction yields 3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amines with high regioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be adapted for large-scale production. The use of environmentally friendly reagents and conditions, such as aqueous media and KHSO₄, makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyrimidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    3,7-Diphenylpyrazolo[1,5-a]pyrimidine: Similar structure but with phenyl groups at different positions.

    3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups, leading to different chemical properties.

    5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another derivative with distinct functional groups

Uniqueness

3,6-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of phenyl groups at the 3 and 6 positions. This structural arrangement contributes to its distinct pharmacological activities and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c19-17-15(13-7-3-1-4-8-13)11-20-18-16(12-21-22(17)18)14-9-5-2-6-10-14/h1-12H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEDTUZUUXMOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C4=CC=CC=C4)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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